![molecular formula C12H14O4 B3057606 Methyl 4-(benzyloxy)-3-oxobutanoate CAS No. 82961-76-0](/img/structure/B3057606.png)
Methyl 4-(benzyloxy)-3-oxobutanoate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 4-(benzyloxy)-3-oxobutanoate involves the condensation reaction between 4-(benzyloxy)-2-hydroxybenzaldehyde and an appropriate alcohol or amine. The reaction typically proceeds under acidic or basic conditions, resulting in the formation of the desired product. Various spectroscopic techniques (such as FT-IR, UV–Vis, NMR) are employed to confirm the structure of the synthesized compound .
Molecular Structure Analysis
The compound consists of a β-keto ester moiety, where the keto group is attached to the second carbon of the butanoate chain. The benzyl group (benzyloxy) is linked to the oxygen atom of the ester group. The molecular weight of Methyl 4-(benzyloxy)-3-oxobutanoate is approximately 236.38 g/mol .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Novel Compounds : It serves as a precursor in synthesizing various novel compounds. For instance, Naveen et al. (2021) described using a similar compound in the synthesis of a novel pyrazole derivative, which was characterized using various spectroscopic methods and evaluated for its antioxidant properties (Naveen et al., 2021).
Chiral Intermediates : It's used in the synthesis of chiral intermediates. Zhang Xingxian (2012) synthesized Methyl(3S)-3-(tert-Butoxycarbonylamino)-4-oxobutanoate, an important chiral intermediate of sitagliptin, from L-aspartic acid (Zhang Xingxian, 2012).
Potential Medicinal Applications : Some derivatives have been proposed for medicinal applications. For example, a succinamic acid derivative synthesized in a study using a similar compound was proposed as an insulinotropic agent for non-insulin-dependent diabetes mellitus (Khurana et al., 2018).
Antioxidant Properties : Compounds synthesized using similar precursors have been studied for their antioxidant properties. Stanchev et al. (2009) investigated the antioxidant activity of certain 4-hydroxycoumarin derivatives synthesized using related methods (Stanchev et al., 2009).
Synthesis of Benzoheterocyclic Compounds : It's also used in the synthesis of benzoheterocyclic compounds with potential pharmacological applications, as seen in the study by Musser et al. (1987), who synthesized benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters (Musser et al., 1987).
Future Directions
: Jai Devi, Sanjeev Kumar, Binesh Kumar, Sonika Asija & Ashwani Kumar. “Synthesis, structural analysis, in vitro antioxidant, antimicrobial activity and molecular docking studies of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde.” Research on Chemical Intermediates, Volume 48, 2022, Pages 1541–1576. Link
properties
IUPAC Name |
methyl 3-oxo-4-phenylmethoxybutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-12(14)7-11(13)9-16-8-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUIJYAEOVJVJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)COCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509393 | |
Record name | Methyl 4-(benzyloxy)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(benzyloxy)-3-oxobutanoate | |
CAS RN |
82961-76-0 | |
Record name | Methyl 4-(benzyloxy)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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